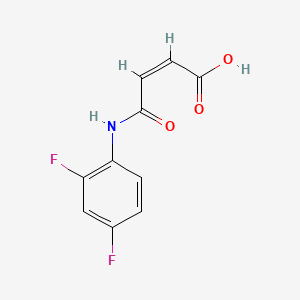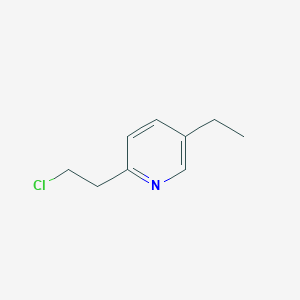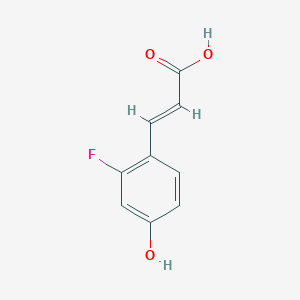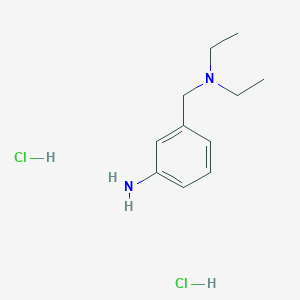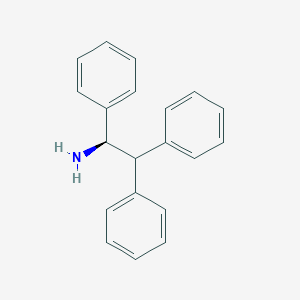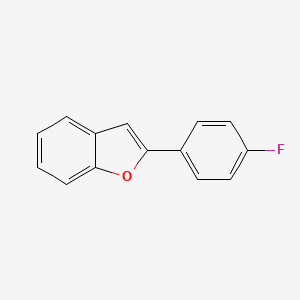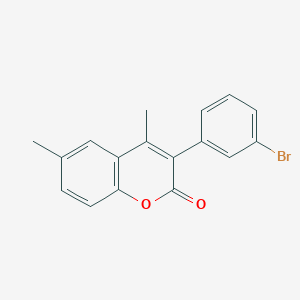
3-(3-Bromophenyl)-4,6-dimethylchromen-2-one
Descripción general
Descripción
3-(3-Bromophenyl)-4,6-dimethylchromen-2-one, also known as Br-Dim-Coumarin, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin induces apoptosis by activating caspase enzymes and inhibiting cell survival pathways. In inflammation, it reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In neurological disorders, it enhances cognitive function by modulating neurotransmitter release and improving synaptic plasticity.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin has been shown to have a low toxicity profile and minimal adverse effects in animal studies. It has been found to be metabolized by the liver and excreted in the urine. In vitro studies have shown that 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin can cross the blood-brain barrier, indicating its potential as a neurological drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin is its easy synthesis method, which allows for large-scale production. It also has a diverse range of potential therapeutic applications, making it a versatile compound for research. However, one limitation is the lack of clinical studies in humans, which limits its potential for translation into clinical practice.
Direcciones Futuras
There are several future directions for 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin research, including:
1. Investigating its potential as a chemotherapeutic agent in various cancer types
2. Studying its anti-inflammatory effects in chronic inflammatory diseases
3. Investigating its potential as a neuroprotective agent in neurodegenerative diseases
4. Exploring its potential as a therapeutic agent in metabolic disorders
5. Investigating its potential as a radioprotective agent in radiation therapy.
Conclusion:
3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin is a synthetic compound with potential therapeutic applications in various diseases. Its easy synthesis method and low toxicity profile make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential clinical applications.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In neurological research, 3-(3-Bromophenyl)-4,6-dimethylchromen-2-onerin has been shown to enhance cognitive function and improve memory retention.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-4,6-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO2/c1-10-6-7-15-14(8-10)11(2)16(17(19)20-15)12-4-3-5-13(18)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHSDHPGVFZGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4,6-dimethylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate](/img/structure/B3042984.png)
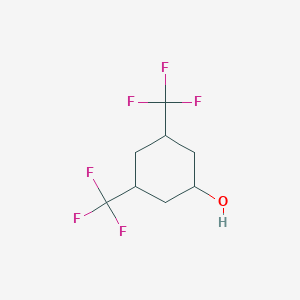
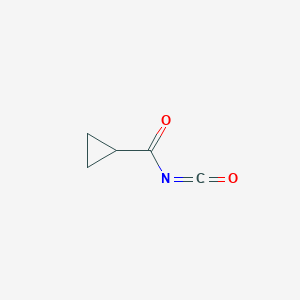
![1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3042988.png)


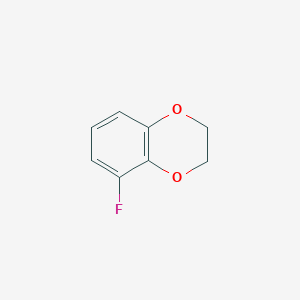
![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)
